3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide
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Overview
Description
3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide is a complex organic compound with a molecular formula of C17H21BrN2O5S2 . This compound is characterized by the presence of a bromophenyl group, a sulfonylamino group, and a methoxybenzenesulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2-bromophenylsulfonyl chloride with N,N-diethyl-4-methoxybenzenesulfonamide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The sulfonylamino group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide involves its interaction with various molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning . This mechanism is similar to that of other sulfonamide-based drugs, which are known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis .
Comparison with Similar Compounds
3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide can be compared with other sulfonamide compounds such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has similar antibacterial properties but differs in its fluorine substitution, which can affect its reactivity and biological activity.
N,N-diethyl-4-methoxybenzenesulfonamide: Lacks the bromophenyl group, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
3-[(2-bromophenyl)sulfonylamino]-N,N-diethyl-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O5S2/c1-4-20(5-2)27(23,24)13-10-11-16(25-3)15(12-13)19-26(21,22)17-9-7-6-8-14(17)18/h6-12,19H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOKKJVAHICGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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